REACTION_CXSMILES
|
[H-].[Na+].[O:3]1[CH2:6][CH:5]([OH:7])[CH2:4]1.[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][C:15](=O)[O:16]C1C=CC=CN=1>C1COCC1.CCOC(C)=O>[C:15](=[O:16])([O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][N:8]=1)[O:7][CH:5]1[CH2:6][O:3][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.594 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CC(C1)O
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)OC(OC1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The formed slurry was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by Biotage
|
Type
|
WASH
|
Details
|
eluting with 20-50% EtOAc in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(OC1COC1)(OC1=NC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 452 mg | |
YIELD: PERCENTYIELD | 17.16% | |
YIELD: CALCULATEDPERCENTYIELD | 17.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |